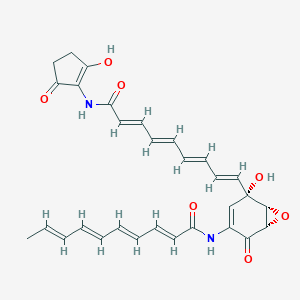
Colabomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Es besitzt sowohl direkte vasodilatorische Eigenschaften als auch adrenerge Blockademerkmale .
- Forscher haben seine Anwendungen bei verschiedenen Erkrankungen untersucht, darunter Hypertonie , koronare Herzkrankheit , Herzinsuffizienz und ischämische Herzkrankheit .
Nebivololhydrochlorid: ist ein oral wirksames Medikament mit hoher Affinität zu den .
Herstellungsmethoden
- Die synthetischen Wege und Reaktionsbedingungen für Nebivololhydrochlorid werden in den verfügbaren Quellen nicht explizit erwähnt.
- Es wird industriell hergestellt, und die spezifischen Produktionsmethoden können je nach Hersteller variieren.
Vorbereitungsmethoden
- The synthetic routes and reaction conditions for Nebivolol hydrochloride are not explicitly mentioned in the available sources.
- it is industrially produced, and the specific production methods may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
- Nebivololhydrochlorid unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation , Reduktion und Substitution .
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind in den verfügbaren Daten nicht angegeben.
- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden weitere Untersuchungen erfordern.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Antimicrobial Activity
- Colabomycin A exhibits significant antibacterial properties against various pathogens, making it a candidate for antibiotic development. Studies have shown that it can inhibit the growth of Gram-positive bacteria, including resistant strains.
- Case Study : In vitro assays demonstrated that this compound effectively inhibited Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL .
-
Anti-inflammatory Effects
- Research indicates that this compound can reduce pro-inflammatory cytokine release, which is crucial in managing inflammatory diseases.
- Case Study : In a study involving THP-1 human monocytic cells, this compound significantly inhibited interleukin-1 beta (IL-1β) release, suggesting its potential use in treating inflammatory conditions .
-
Biosynthetic Engineering
- The manipulation of biosynthetic gene clusters (BGCs) related to this compound production allows for the generation of novel derivatives with enhanced bioactivity.
- Data Table : Comparison of bioactivity between this compound and its derivatives.
| Compound | MIC against S. aureus (μg/mL) | Anti-inflammatory Activity (IL-1β inhibition %) |
|---|---|---|
| This compound | 4 | 75 |
| Derivative 1 | 2 | 85 |
| Derivative 2 | 8 | 60 |
-
Cancer Research
- Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines, indicating potential applications in oncology.
- Case Study : In assays involving HepG2 liver cancer cells, this compound showed cytotoxicity with an IC50 value of approximately 10 μg/mL, highlighting its potential as an anticancer agent .
- Synthetic Biology
Challenges and Future Directions
Despite its promising applications, several challenges remain in harnessing the full potential of this compound:
- Production Limitations : The yield from natural sources is often low, necessitating advancements in fermentation technology and biosynthetic engineering.
- Regulatory Hurdles : As a potential therapeutic agent, this compound must undergo rigorous testing for safety and efficacy before clinical application.
Future research should focus on optimizing production methods, exploring additional bioactivities, and conducting clinical trials to establish therapeutic uses.
Wirkmechanismus
- Nebivolol’s mechanism involves beta receptor blockade (specifically beta(1)-receptors).
- It also directly dilates blood vessels (vasodilation) and may impact oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
- Leider liefern die verfügbaren Daten keinen direkten Vergleich mit ähnlichen Verbindungen.
- Weitere Forschung wäre erforderlich, um andere verwandte Verbindungen zu identifizieren.
Eigenschaften
CAS-Nummer |
117778-57-1 |
|---|---|
Molekularformel |
C30H30N2O7 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-9-oxonona-1,3,5,7-tetraenyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]deca-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C30H30N2O7/c1-2-3-4-5-6-9-12-15-24(35)31-21-20-30(38,29-28(39-29)27(21)37)19-14-11-8-7-10-13-16-25(36)32-26-22(33)17-18-23(26)34/h2-16,19-20,28-29,33,38H,17-18H2,1H3,(H,31,35)(H,32,36)/b3-2+,5-4+,9-6+,10-7+,11-8+,15-12+,16-13+,19-14+/t28-,29-,30+/m1/s1 |
InChI-Schlüssel |
AVDIDFMWHMQFHM-ZNVBZEEFSA-N |
SMILES |
CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Isomerische SMILES |
C/C=C/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
Kanonische SMILES |
CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Synonyme |
colabomycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















